molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No. B1397919
Key on ui cas rn: 915720-54-6
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
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Patent
US08158785B2

Procedure details

5-Fluoro-pyridine-2-carbonitrile (29 g, 240 mmol) was dissolved in THF (150 mL) under a nitrogen atmosphere. The reaction mixture was cooled to an internal temperature of −64° C. Methyl magnesium bromide (3M in THF, 105 mL, 315 mmol) was added over 40 min. The reaction mixture was stirred at −65° C. for 1.5 h, then warmed to room temperature. THF (50 mL) was added and the mixture was stirred an additional 3 h. 2M hydrochloric acid (aq., 100 mL) was added until the mixture was slightly acidic and the reaction mixture was stirred at room temperature over night. Sodium bicarbonate was then added to neutralize the reaction mixture. The phases were separated and the aqueous phase was extracted with DCM. The combined organic extracts were washed with Brine, dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash column chromatography to yield 18 g (55% yield) of the title compound.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5](C#N)=[N:6][CH:7]=1.[CH3:10][Mg]Br.Cl.[C:14](=[O:17])(O)[O-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:14](=[O:17])[CH3:10])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-64 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −65° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred an additional 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature over night
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
WASH
Type
WASH
Details
The combined organic extracts were washed with Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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